molecular formula C15H17NO B7992931 (2-Isopropylphenyl)(pyridin-2-yl)methanol

(2-Isopropylphenyl)(pyridin-2-yl)methanol

Cat. No.: B7992931
M. Wt: 227.30 g/mol
InChI Key: NOKBSQZILRQNJD-UHFFFAOYSA-N
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Description

(2-Isopropylphenyl)(pyridin-2-yl)methanol is an organic compound that features both an isopropyl-substituted phenyl group and a pyridinyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylphenyl)(pyridin-2-yl)methanol typically involves the reaction of 2-isopropylbenzaldehyde with pyridin-2-ylmethanol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 2-isopropylbenzylmagnesium bromide reacts with pyridin-2-ylmethanol under anhydrous conditions to yield the desired product.

Reaction Conditions:

  • Solvent: Anhydrous ether or tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Catalyst: Magnesium turnings and bromobenzene

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process typically includes:

  • Preparation of the Grignard reagent on a large scale.
  • Reaction with pyridin-2-ylmethanol under controlled conditions.
  • Purification through distillation or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylphenyl)(pyridin-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride, nitration with nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: (2-Isopropylphenyl)(pyridin-2-yl)methanone

    Reduction: (2-Isopropylphenyl)(pyridin-2-yl)methane

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2-Isopropylphenyl)(pyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2-Isopropylphenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and heteroaromatic rings allow it to engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of target proteins. Additionally, the methanol moiety can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Isopropylphenyl)(pyridin-2-yl)methanone: The oxidized form of (2-Isopropylphenyl)(pyridin-2-yl)methanol, which has similar structural features but different reactivity and applications.

    (2-Isopropylphenyl)(pyridin-2-yl)methane: The reduced form, which lacks the hydroxyl group and exhibits different chemical properties.

    (2-Isopropylphenyl)(pyridin-2-yl)ethanol: A homologous compound with an additional carbon in the alcohol chain, affecting its physical and chemical properties.

Uniqueness

This compound is unique due to its combination of an isopropyl-substituted phenyl group and a pyridinyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2-propan-2-ylphenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11(2)12-7-3-4-8-13(12)15(17)14-9-5-6-10-16-14/h3-11,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKBSQZILRQNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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